![molecular formula C15H8ClF3N2O B2833579 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-67-4](/img/structure/B2833579.png)
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline
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Description
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline (2-CFTQ) is a novel compound that has recently been developed and studied for its potential applications in scientific research. This compound has been the subject of numerous studies due to its unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
Biological Studies and Cellular Imaging
Fluorinated compounds are valuable tools for studying biological processes. The trifluoromethyl group enhances lipophilicity and membrane permeability. Scientists explore the cellular uptake and localization of 2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline using fluorescence microscopy or NMR techniques. It may find applications in tracking cellular pathways or visualizing specific organelles.
References:
- Xiao, H., Zhang, Z., Fang, Y., Zhu, L., & Li, C. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(11), 6317–6340
- The Royal Society of Chemistry. Supplementary information for D2SC02474H
properties
IUPAC Name |
2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-4-3-5-10(8-9)22-14-13(15(17,18)19)20-11-6-1-2-7-12(11)21-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVIEOOEVCUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
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